

# Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

Ivonescimab (also known as AK112 or SMT112) is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF).<sup>[1]</sup> This dual-targeting mechanism is designed to synergistically inhibit tumor growth by blocking immune evasion and tumor angiogenesis.<sup>[2]</sup> Preclinical and clinical studies have demonstrated that Ivonescimab's unique molecular design, which includes an Fc-silent region, leads to a favorable safety profile and potent anti-tumor activity in various solid tumors, particularly non-small cell lung cancer (NSCLC).<sup>[3][4]</sup> This technical guide provides an in-depth overview of Ivonescimab's core mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

## Core Mechanism of Action: Dual Blockade of PD-1 and VEGF

Ivonescimab's innovative design allows it to concurrently engage two critical pathways in tumor progression:

- **Immune Checkpoint Inhibition via PD-1 Blockade:** By binding to the PD-1 receptor on T-cells, Ivonescimab blocks the interaction with its ligand, PD-L1, which is often overexpressed on tumor cells.[5] This action disrupts the inhibitory signal that suppresses T-cell activity, thereby restoring the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.[5]
- **Anti-Angiogenesis via VEGF Inhibition:** Ivonescimab also targets VEGF-A, a key signaling protein that promotes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] By sequestering VEGF-A, Ivonescimab inhibits its binding to VEGFR2 on endothelial cells, thereby suppressing the downstream signaling cascade that leads to neovascularization.[6] This anti-angiogenic effect not only restricts tumor growth but also helps to normalize the tumor vasculature, which can improve the infiltration of immune cells into the tumor microenvironment.[5]

A key feature of Ivonescimab is its cooperative binding property. In the presence of VEGF, the binding affinity of Ivonescimab to PD-1 is significantly enhanced, and reciprocally, PD-1 binding enhances its affinity for VEGF.[3][7] This is attributed to its tetravalent structure, which allows for the formation of larger molecular complexes in the tumor microenvironment where both targets are co-expressed, leading to increased avidity and more potent biological activity.[8][9]

## Molecular Structure and Properties

Ivonescimab is a humanized IgG1-based tetravalent bispecific antibody.[10] Its structure is engineered with an Fc-silent region, which abrogates binding to Fcγ receptors (FcγRI/IIIa).[3] This design choice significantly reduces the risk of Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), which can contribute to immune-related adverse events.[3][7]

## Quantitative Data

### Table 1: Binding Affinity and Potency of Ivonescimab

Parameter	Target	Condition	Value	Citation
Binding Affinity (KD)	PD-1	-	Enhanced over 10-fold in the presence of VEGF	[3][7]
VEGF	-	Enhanced in the presence of PD-1	[7]	
EC50	PD-1	-	0.06 nM	[6]
VEGF-A	-	0.036 nM	[6]	

## Table 2: Summary of Key Clinical Trial Results for Ivonescimab

| Trial Name | Phase | Indication | Treatment Arm | Comparator | Primary Endpoint | Result | Citation | | --- | --- | --- | --- | --- | --- | --- | | HARMONi-2 (NCT05499390) | III | 1L PD-L1+ NSCLC | Ivonescimab monotherapy | Pembrolizumab monotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 5.82 months (HR: 0.51; p<0.0001) | [[11][12][13] | | HARMONi-6 (NCT05840016) | III | 1L advanced squamous NSCLC | Ivonescimab + Chemotherapy | Tislelizumab + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 11.14 months vs 6.90 months (HR: 0.60; p<0.0001) | [[14][15] | | HARMONi-A (NCT05184712) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 7.1 months vs 4.8 months (HR: 0.46; p<0.001) | [[16][17] | | HARMONi (Global Phase 3) | III | EGFR-mutant NSCLC post-TKI | Ivonescimab + Chemotherapy | Placebo + Chemotherapy | Progression-Free Survival (PFS) | Median PFS: 6.8 months vs 4.4 months (HR: 0.52; p<0.001) | [[18][19] |

## Experimental Protocols

The following are generalized methodologies for key experiments used to characterize Ivonescimab's mechanism of action, based on standard practices for bispecific antibody evaluation.[20][21]

## Antigen Binding Affinity and Kinetics

- **Enzyme-Linked Immunosorbent Assay (ELISA):** To determine the binding specificity and affinity of Ivonescimab to its targets, 96-well plates are coated with recombinant human PD-1 or VEGF-A.[3] Serially diluted Ivonescimab is added to the wells. The binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the Fc region of Ivonescimab, followed by the addition of a chromogenic substrate. The optical density is measured, and the EC50 value is calculated from the resulting dose-response curve.[6] To assess cooperative binding, the assay is repeated with the addition of a constant concentration of the second target antigen (e.g., VEGF-A is added to the wells when testing for PD-1 binding).[7]
- **Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):** For a more detailed analysis of binding kinetics (association and dissociation rates), SPR or BLI (such as the Octet system) is employed.[7] One of the target antigens is immobilized on a sensor chip, and Ivonescimab is flowed over the surface at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate ( $k_a$ ), off-rate ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## In Vitro Functional Assays

- **PD-1/PD-L1 Blockade Assay:** A cell-based reporter assay is used to measure the ability of Ivonescimab to block the PD-1/PD-L1 interaction.[3] This typically involves co-culturing Jurkat cells engineered to express PD-1 and a luciferase reporter gene under the control of an NFAT response element, with a cell line expressing PD-L1.[3] In the absence of a blocking antibody, the PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in low luciferase expression. The addition of Ivonescimab blocks this interaction, leading to a dose-dependent increase in luciferase activity.
- **VEGF Signaling Blockade Assay:** The ability of Ivonescimab to inhibit VEGF-induced signaling is assessed using a cell-based assay.[3] Human umbilical vein endothelial cells (HUVECs) are starved and then stimulated with recombinant human VEGF-A in the presence of varying concentrations of Ivonescimab. The inhibition of VEGF receptor phosphorylation or downstream signaling molecules like AKT can be measured by Western blot or a specific ELISA. Alternatively, a cell proliferation assay (e.g., using MTS) can be used to measure the inhibition of VEGF-induced endothelial cell growth.

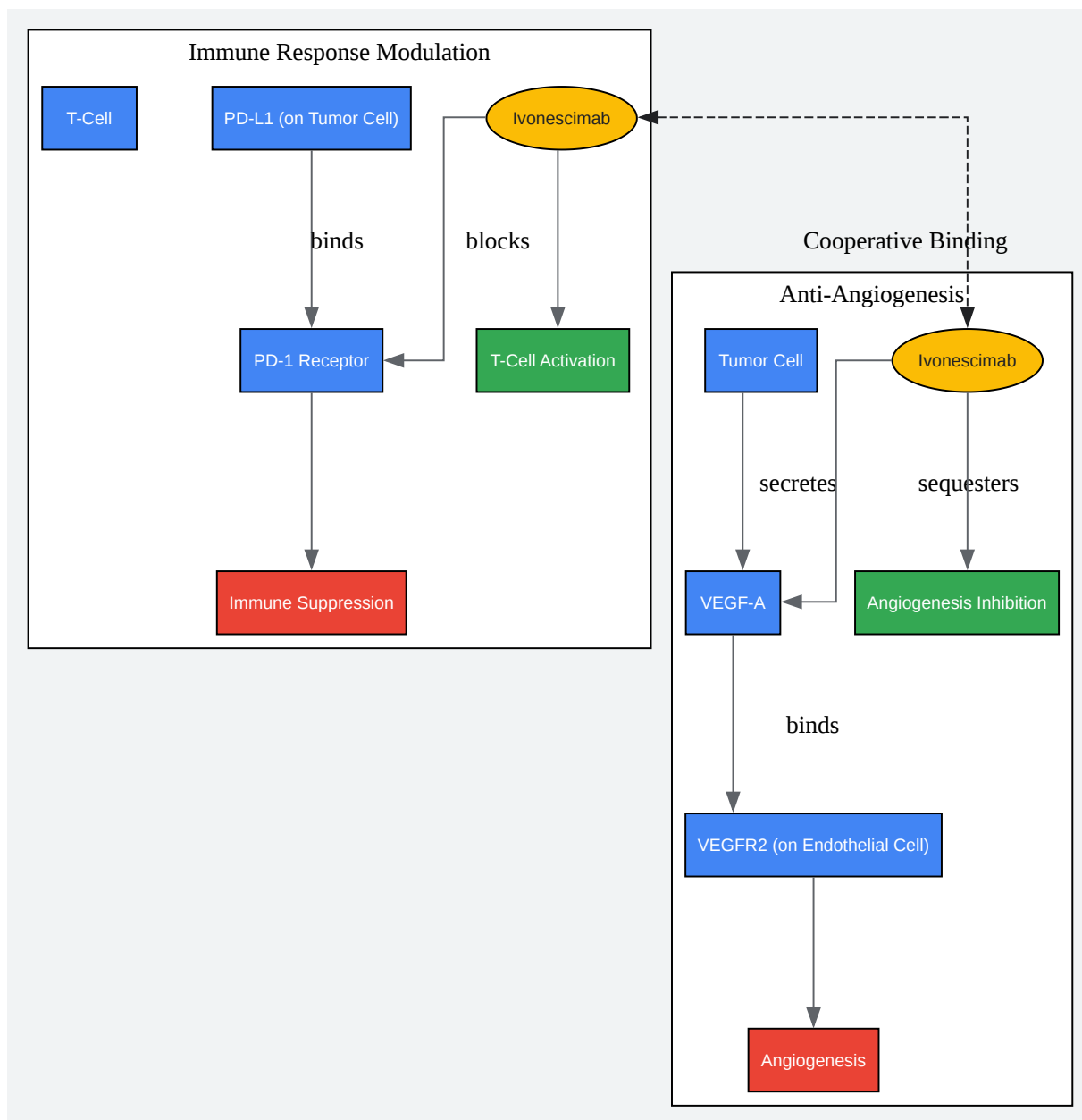
- **T-Cell Activation Assay:** To confirm that blocking the PD-1 pathway with Ivonescimab leads to T-cell activation, human peripheral blood mononuclear cells (PBMCs) are co-cultured with tumor cells.<sup>[7]</sup> The production of cytokines, such as interferon-gamma (IFN- $\gamma$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ), in the culture supernatant is measured by ELISA or a multiplex cytokine assay. T-cell proliferation can be assessed using assays such as CFSE dilution measured by flow cytometry.

## In Vivo Efficacy Studies

- **Humanized Mouse Models:** To evaluate the anti-tumor efficacy of Ivonescimab in a system with a functional human immune system, immunodeficient mice (e.g., SCID/Beige) are engrafted with human PBMCs and subsequently implanted with human tumor xenografts (e.g., HCC827 lung adenocarcinoma or U87MG glioblastoma).<sup>[3][7]</sup> Mice are then treated with Ivonescimab, and tumor growth is monitored over time. Tumor volume and survival are the primary endpoints.

## Signaling Pathways and Experimental Workflows

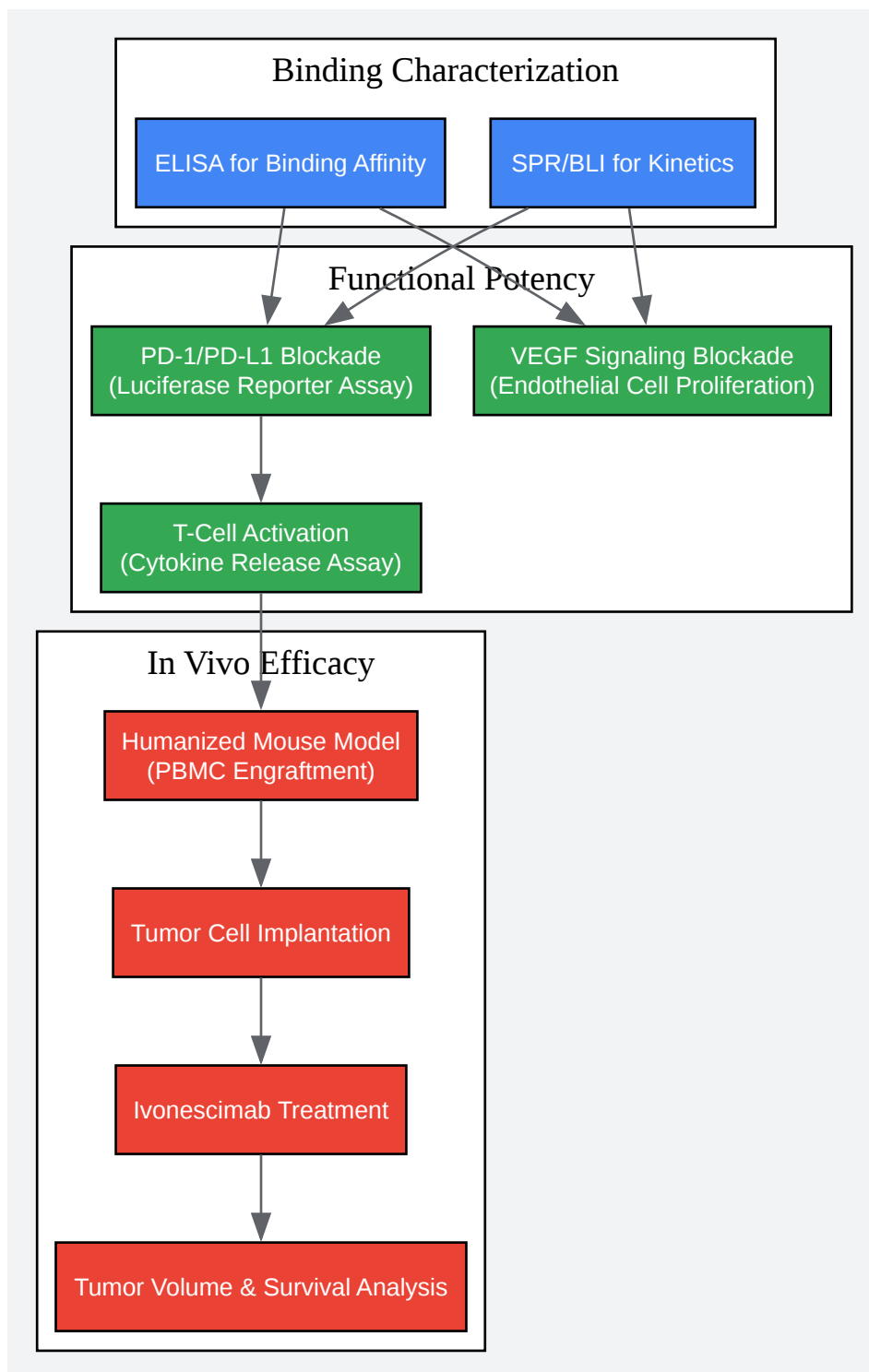
### Ivonescimab's Dual Signaling Pathway Inhibition



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Caption: Ivonescimab's dual mechanism of action.

## Experimental Workflow for In Vitro Functional Characterization



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Caption: Workflow for Ivonescimab characterization.

## Conclusion

Ivonescimab represents a significant advancement in the field of cancer immunotherapy by integrating anti-angiogenic and immune checkpoint blockade into a single therapeutic agent. Its unique tetravalent structure and cooperative binding properties contribute to its potent anti-tumor activity. The Fc-silent design mitigates safety concerns, potentially offering a better therapeutic window compared to combination therapies. The robust clinical data, particularly in NSCLC, underscore its potential to become a cornerstone treatment in various solid tumors. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this innovative bispecific antibody.

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- To cite this document: BenchChem. [Ivonescimab: A Technical Guide to its Dual Anti-Angiogenesis and Immune-Activating Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662734#ivonescimab-s-role-in-anti-angiogenesis-and-immune-response>]

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